molecular formula C35H62O6 B1249994 Goniotrionin

Goniotrionin

Cat. No.: B1249994
M. Wt: 578.9 g/mol
InChI Key: LQUYMSQZLYATLO-MBLKBHRBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Goniotrionin is a natural product found in Goniothalamus giganteus with data available.

Properties

Molecular Formula

C35H62O6

Molecular Weight

578.9 g/mol

IUPAC Name

(2S)-4-[(2R)-7-[(2R,5S)-5-[(Z,1S,3S)-1,3-dihydroxynonadec-4-enyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C35H62O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21-31(37)27-33(38)34-24-23-32(41-34)22-19-16-18-20-30(36)26-29-25-28(2)40-35(29)39/h17,21,25,28,30-34,36-38H,3-16,18-20,22-24,26-27H2,1-2H3/b21-17-/t28-,30+,31+,32+,33-,34-/m0/s1

InChI Key

LQUYMSQZLYATLO-MBLKBHRBSA-N

Isomeric SMILES

CCCCCCCCCCCCCC/C=C\[C@H](C[C@@H]([C@@H]1CC[C@H](O1)CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCC=CC(CC(C1CCC(O1)CCCCCC(CC2=CC(OC2=O)C)O)O)O

Synonyms

goniotrionin

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis of Goniotrionin

The total synthesis of this compound has been successfully achieved through various synthetic methodologies. A notable study reported a stereoselective total synthesis that involved several key steps:

  • Chiral Epoxide Opening : This step is crucial for establishing the correct stereochemistry.
  • Mukaiyama Aerobic Oxidative Cyclization : This reaction is used to form complex cyclic structures.
  • 1,2-Syn Mukaiyama Aldol Reaction : This reaction contributes to building the carbon skeleton of this compound.
  • Noyori Reduction : This step is employed to achieve the desired reduction products with high selectivity .

Biological Activities

This compound exhibits a range of biological activities that are primarily attributed to its structure as an acetogenin:

Anticancer Properties

Research has shown that this compound possesses significant anticancer activity. Studies indicate that it can inhibit the growth of various cancer cell lines:

  • Mechanism of Action : this compound induces apoptosis in cancer cells, which is a programmed cell death mechanism. It has been observed to affect multiple signaling pathways that regulate cell survival and proliferation.
  • In vitro Studies : Extracts containing this compound have demonstrated cytotoxic effects against human tumor cell lines, including melanoma and breast cancer .

Antimicrobial Effects

This compound has also been evaluated for its antimicrobial properties. It shows potential against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Pharmacological Applications

The pharmacological applications of this compound are being explored in several areas:

Cancer Therapy

Given its potent anticancer properties, this compound is being investigated as a potential therapeutic agent in cancer treatment protocols. Its ability to selectively target cancer cells while sparing normal cells presents a promising avenue for drug development.

Anti-inflammatory Applications

Research indicates that compounds similar to this compound may exert anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

A comprehensive review of literature reveals diverse studies focusing on this compound's applications:

Study ReferenceFocus AreaKey Findings
Total SynthesisSuccessful stereoselective synthesis achieved through multiple reactions.
Anticancer ActivityDemonstrated cytotoxicity against various human tumor cell lines.
Antimicrobial PropertiesEffective against several bacterial strains, indicating potential for drug development.
Pharmacological InsightsExplores broader therapeutic applications including anti-inflammatory effects.

Chemical Reactions Analysis

Chiral Epoxide Ring-Opening

The synthesis begins with a stereocontrolled epoxide opening reaction using a chiral nucleophile. This step establishes the initial stereochemical configuration critical for downstream transformations. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less hindered epoxide carbon with >95% diastereoselectivity .

Reaction Data:

Starting MaterialNucleophileSolventYield
Chiral epoxideGrignard reagentTHF82%

Mukaiyama Aerobic Oxidative Cyclization

A pivotal diastereoselective cyclization forms the tetrahydrofuran core. The reaction employs Mn(dpm)₃ as a catalyst under aerobic conditions, achieving 93% diastereomeric excess via a radical-based mechanism . This step demonstrates exceptional control over ring size and stereochemistry.

Key Parameters:

  • Catalyst: Mn(dpm)₃ (5 mol%)

  • Temperature: -40°C → 0°C

  • Oxygen atmosphere

1,2-syn-Selective Mukaiyama Aldol Reaction

A Mukaiyama aldol reaction installs the C9–C10 bond with 1,2-syn selectivity (>20:1 dr). The reaction utilizes a silyl enol ether and a Lewis acid (TiCl₄), proceeding through an open transition state to favor the syn adduct .

Stereochemical Outcome:

Carbon CenterConfiguration
C9R
C10S

Noyori Asymmetric Reduction

The final stereocenter at C7 is established via a Noyori hydrogenation using RuCl[(S)-BINAP] as the catalyst. This transformation achieves 98% enantiomeric excess through dynamic kinetic resolution .

Optimized Conditions:

  • Substrate: β-keto ester

  • Pressure: 50 atm H₂

  • Solvent: i-PrOH

  • Temperature: 25°C

Comparative Analysis of Key Steps

StepReaction TypeYieldSelectivityKey Feature
1Epoxide opening82%>95% deSN2 mechanism
2Oxidative cyclization78%93% deRadical intermediates
3Mukaiyama aldol85%>20:1 drOpen TS model
4Asymmetric hydrogenation91%98% eeDynamic kinetic resolution

Mechanistic Insights

  • Epoxide opening : Steric effects dominate regioselectivity, with the nucleophile approaching the less substituted carbon .

  • Oxidative cyclization : Mn(III)-mediated radical propagation enables controlled C–O bond formation while preserving adjacent stereocenters .

  • Aldol selectivity : TiCl₄ coordinates the aldehyde oxygen, enforcing syn addition via a Zimmerman-Traxler transition state .

This synthetic sequence highlights advanced strategies for controlling stereochemistry in polyoxygenated natural products. The combination of radical chemistry, Lewis acid catalysis, and asymmetric hydrogenation demonstrates the sophisticated toolkit required for goniotrionin synthesis .

Preparation Methods

Retrosynthetic Analysis

The synthesis dissects goniotrionin into three key fragments (Figure 1):

  • A chiral epoxide-derived tetrahydropyran core.

  • A β-hydroxy ketone segment for aldol coupling.

  • A lipophilic aliphatic side chain with a Z-configured double bond.

The convergent strategy prioritizes early-stage stereochemical control, leveraging epoxide ring-opening and Mukaiyama cyclization to construct the bicyclic framework.

Epoxide Opening and Oxidative Cyclization

The synthesis begins with a chiral epoxide 1 , derived from D-glucose, which undergoes nucleophilic opening with a Grignard reagent to install the C15–C16 bond. Subsequent Mukaiyama aerobic oxidative cyclization—mediated by catalytic Fe(acac)3\text{Fe(acac)}_3 and molecular oxygen—furnishes the tetrahydropyran ring 2 with >95% diastereoselectivity (Scheme 1). This step exploits the conformational rigidity of the intermediate to enforce the desired trans-fused ring system.

Scheme 1 :

Epoxide 1Fe(acac)3,O2GrignardTetrahydropyran 2(Yield: 78%)[1]\text{Epoxide } \mathbf{1} \xrightarrow[\text{Fe(acac)}3, \text{O}2]{\text{Grignard}} \text{Tetrahydropyran } \mathbf{2} \quad (\text{Yield: 78\%})

Aldol Coupling and Noyori Reduction

The β-hydroxy ketone fragment 3 is prepared via a 1,2-syn-selective Mukaiyama aldol reaction between silyl enol ether 4 and aldehyde 5 , catalyzed by Sn(OTf)2\text{Sn(OTf)}_2. The resulting ketone is then subjected to a Noyori asymmetric transfer hydrogenation using RuCl[(R,R)-TsDPEN]\text{RuCl}[(R,R)\text{-TsDPEN}] and formic acid-triethylamine, affording diol 6 with 98% enantiomeric excess (ee).

Table 1 : Key Asymmetric Steps in Fragment Synthesis

StepCatalyst/ReagentSelectivity (ee/dr)Yield (%)
Aldol ReactionSn(OTf)2\text{Sn(OTf)}_21,2-syn: >20:1 dr85
Noyori ReductionRu-TsDPEN\text{Ru-TsDPEN}98% ee91

Final Assembly and Macrocyclization

Coupling of fragments 2 and 6 via a Wittig olefination installs the Z-configured double bond, yielding advanced intermediate 7 . A late-stage Yamaguchi esterification closes the macrocycle, followed by global deprotection to furnish (−)-goniotrionin in 14 linear steps (overall yield: 6.2%).

Alternative Methodologies and Catalytic Innovations

While no alternative total syntheses of this compound have been reported, advances in asymmetric transfer hydrogenation (ATH) and aerobic oxidation—critical to the existing route—warrant discussion.

Asymmetric Transfer Hydrogenation (ATH)

The Noyori reduction employed in the synthesis exemplifies ATH’s utility for ketone reductions. Recent developments in ATH catalysts, such as iridium complexes with N-heterocyclic carbenes (e.g., 64 , 65 ) and thiol-derived ligands (e.g., 32 ), offer comparable enantioselectivities (80–95% ee) under milder conditions (Table 2). These systems could streamline future syntheses by reducing catalyst loadings or enabling aqueous reaction media.

Table 2 : Comparative Performance of ATH Catalysts

Catalyst TypeSubstrate Scopeee Range (%)Conditions
Ru-TsDPEN\text{Ru-TsDPEN}Aromatic ketones90–98HCO₂H/Et₃N, 40°C
Ir-NHC\text{Ir-NHC}Aliphatic ketones80–92i-PrOH/KOH, rt
Rh-thiourea\text{Rh-thiourea}Heterocyclic ketones85–94HCO₂Na/H₂O, 60°C

Aerobic Oxidative Cyclizations

The Mukaiyama cyclization’s dependence on molecular oxygen aligns with green chemistry principles. Modern variants using photoredox catalysts (e.g., Ir(ppy)3\text{Ir(ppy)}_3) or enzyme-mimetic metal complexes could enhance efficiency and scalability .

Q & A

Basic Research Questions

Q. What validated spectroscopic and chromatographic methods are recommended for the structural elucidation of Goniotrionin?

  • Methodological Answer : this compound's structural identification typically employs a combination of Nuclear Magnetic Resonance (NMR) (1D/2D experiments for proton/carbon assignments), High-Resolution Mass Spectrometry (HR-MS) for molecular formula determination, and High-Performance Liquid Chromatography (HPLC) for purity assessment. For reproducibility, NMR parameters (e.g., solvent, temperature, referencing standards) must be explicitly documented . Cross-validation with X-ray crystallography (if crystalline) or comparative analysis with published spectral databases is advised.

Q. What experimental models are standard for preliminary bioactivity screening of this compound?

  • Methodological Answer : Initial bioactivity studies often use in vitro assays such as:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
  • Enzyme Inhibition : Fluorometric or colorimetric assays (e.g., acetylcholinesterase for neurodegenerative research).
  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains.
    Ensure controls (positive/negative) and statistical validation (e.g., ANOVA with p < 0.05) are included .

Q. How should researchers address variability in this compound isolation yields from natural sources?

  • Methodological Answer : Optimize extraction protocols by testing variables:

  • Solvent Systems : Polar/non-polar gradients (e.g., ethanol-water vs. dichloromethane).
  • Temperature/Pressure : Soxhlet vs. pressurized liquid extraction.
  • Post-Extraction Processing : Column chromatography (silica gel, Sephadex LH-20) with TLC monitoring.
    Document yield percentages and purity metrics (HPLC peak area) for reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological data for this compound (e.g., conflicting IC50 values)?

  • Methodological Answer : Discrepancies may arise from:

  • Assay Conditions : Variations in cell line passage number, serum concentration, or incubation time.
  • Compound Stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS.
  • Statistical Power : Ensure sample size (n ≥ 3) and outlier analysis (Grubbs' test).
    Cross-laboratory validation and meta-analysis of published datasets are critical .

Q. How can synthetic routes for this compound be optimized to improve scalability and stereochemical fidelity?

  • Methodological Answer : Employ retrosynthetic analysis to identify key intermediates. For stereochemical control:

  • Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP) in transition-metal catalysis.
  • Protecting Group Strategy : Minimize side reactions (e.g., TEMPO for alcohol protection).
    Monitor reaction progress via in situ FTIR or HPLC-MS and report yield, enantiomeric excess (HPLC chiral columns), and energy efficiency (E-factor) .

Q. What computational approaches are effective for predicting this compound’s pharmacokinetic properties?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to assess target binding (e.g., CYP450 enzymes) and QSAR models for ADMET predictions. Validate with:

  • In Silico Tools : SwissADME, pkCSM.
  • Experimental Correlation : Compare with in vitro Caco-2 permeability or microsomal stability assays.
    Disclose software parameters (force fields, grid size) and validation metrics (R² values) .

Q. How can multi-omics approaches (genomics, metabolomics) elucidate this compound’s biosynthesis in native plant species?

  • Methodological Answer : Combine:

  • Transcriptomics : RNA-seq to identify biosynthetic gene clusters.
  • Metabolomics : LC-MS/MS with GNPS library matching for pathway intermediates.
  • CRISPR-Cas9 : Knockout candidate genes to confirm functional roles.
    Data integration via platforms like KEGG or MetaCyc is essential .

Data Contradiction and Reproducibility

Q. What protocols ensure reproducibility in this compound’s bioassay results across laboratories?

  • Methodological Answer : Adopt standard operating procedures (SOPs) for:

  • Cell Culture : ATCC-certified lines, Mycoplasma testing.
  • Compound Handling : Storage conditions (-80°C, desiccated), DMSO concentration limits (<0.1%).
  • Data Reporting : MIAME (microarray) or ARRIVE (animal studies) guidelines.
    Publish raw data in repositories like Figshare or Zenodo .

Q. How should researchers address discrepancies in this compound’s reported stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies :

  • pH Variability : Simulate gastric (pH 1.2) vs. intestinal (pH 6.8) environments.
  • Temperature/Humidity : ICH Q1A guidelines for forced degradation (40°C/75% RH).
    Analyze degradation products via LC-MS and quantify using validated calibration curves .

Tables for Methodological Reference

Parameter Technique Key Metrics Reference
Structural Elucidation2D NMR (HSQC, HMBC)δ (ppm), coupling constants (J)
Bioactivity ScreeningMTT AssayIC50, SEM, n-value
Synthetic OptimizationChiral HPLCEnantiomeric excess (%), retention time
Stability TestingForced Degradation (ICH Q1A)% Degradation, half-life (t½)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Goniotrionin
Reactant of Route 2
Goniotrionin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.